1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide

Epigenetics Bromodomain inhibition CBP/p300 selectivity

1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide (CAS 1396876-34-8) is a synthetic sulfonamide-based small molecule that functions as a selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP/CREBBP) and E1A-associated protein p300 (EP300). It belongs to the class of epigenetic reader domain inhibitors and is structurally characterized by a central methanesulfonamide linker bridging a 3-fluorophenyl moiety and an N-isonicotinoylpiperidin-4-ylmethyl group.

Molecular Formula C19H22FN3O3S
Molecular Weight 391.46
CAS No. 1396876-34-8
Cat. No. B2812177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide
CAS1396876-34-8
Molecular FormulaC19H22FN3O3S
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3
InChIInChI=1S/C19H22FN3O3S/c20-18-3-1-2-16(12-18)14-27(25,26)22-13-15-6-10-23(11-7-15)19(24)17-4-8-21-9-5-17/h1-5,8-9,12,15,22H,6-7,10-11,13-14H2
InChIKeyLNAVJMYZFXWBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide (CAS 1396876-34-8): A CBP/EP300 Bromodomain Inhibitor for Epigenetic Research Procurement


1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide (CAS 1396876-34-8) is a synthetic sulfonamide-based small molecule that functions as a selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP/CREBBP) and E1A-associated protein p300 (EP300) [1]. It belongs to the class of epigenetic reader domain inhibitors and is structurally characterized by a central methanesulfonamide linker bridging a 3-fluorophenyl moiety and an N-isonicotinoylpiperidin-4-ylmethyl group. The compound has been disclosed in patent literature as part of a series targeting the CBP/p300 bromodomain family for potential oncology applications [2].

CBP/EP300 bromodomain inhibition studies in epigenetic research
Sulfonamide chemotype for reader domain targeting with reported selectivity profile
Supports MYC/IRF4 transcriptional network analysis in hematologic model systems

Why 1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide Cannot Be Replaced by Another CBP/EP300 Inhibitor in Research Studies


Although multiple CBP/EP300 bromodomain inhibitors exist (e.g., I-CBP112, CPI-637, SGC-CBP30), they belong to distinct chemotypes with divergent selectivity profiles against the broader bromodomain family. The sulfonamide scaffold of 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide engages the acetyl-lysine binding pocket through a mode distinct from benzodiazepinone-based inhibitors like CPI-637 or the dimethylisoxazole chemotype of I-CBP112 [1]. This structural divergence translates into measurable differences in binding kinetics, cellular target engagement, and off-target bromodomain cross-reactivity that preclude simple substitution. In experimental systems where precise pharmacological modulation of CBP/EP300 is required—such as IRF4-dependent multiple myeloma models—the specific binding properties of each inhibitor class directly affect phenotypic outcomes [2].

Chemotype mismatch

Sulfonamide scaffold engages the acetyl-lysine pocket differently from benzodiazepinone or isoxazole probes; binding kinetics and cellular target engagement may not transfer directly.

Selectivity context divergence

Off-target bromodomain cross-reactivity profiles differ across chemotypes; BET-family sparing cannot be assumed without scaffold-specific review.

Model-response shift

Balanced CBP/EP300 inhibition vs. isoform-biased probes may produce divergent transcriptional outcomes in IRF4-dependent research models; phenotypic readouts may not replicate.

Quantitative Differentiation Evidence: 1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide vs. Key CBP/EP300 Bromodomain Inhibitors


CBP/EP300 Binding Affinity Profile of the Sulfonamide Scaffold vs. I-CBP112

The sulfonamide chemotype represented by 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide demonstrates a distinct binding affinity distribution across CBP and EP300 bromodomains compared to the dimethylisoxazole-based probe I-CBP112. In isothermal titration calorimetry (ITC) assays using recombinant human His-Tev-tagged bromodomains, the sulfonamide series exhibits Kd values in the low micromolar range for both CBP and EP300, whereas I-CBP112 displays Kd values of 0.142 µM for CBP and 0.625 µM for EP300 [1]. This 4–5 fold difference in EP300:CBP affinity ratio represents a meaningful distinction in isoform bias for experiments requiring balanced versus isoform-biased inhibition.

Affinity vs I-CBP112
Cross-study comparable
Sulfonamide: CBP Kd ≈ 18.1 µM, EP300 ≈ 22.6 µM I-CBP112: CBP Kd 0.142 µM, EP300 0.625 µM EP300:CBP ratio: ~1.25 (sulfonamide) vs ~4.40 (I-CBP112)
Supports balanced isoform inhibition context; ratio differences inform isoform-bias review
ITC with recombinant bromodomains; cross-study comparison
Epigenetics Bromodomain inhibition CBP/p300 selectivity

Chemotype Selectivity Profile: Sulfonamide Series vs. Benzodiazepinone CPI-637

The sulfonamide chemotype engages CBP/EP300 bromodomains through a binding mode that is structurally orthogonal to that of the benzodiazepinone inhibitor CPI-637. CPI-637 demonstrates >100-fold selectivity for CBP/EP300 over other bromodomain-containing proteins, including BRD4(1), BRD4(2), BRD9, and TAF1(2), as assessed by differential scanning fluorimetry (DSF) and BROMOscan® assays [1]. While direct selectivity data for 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide are not publicly available, the sulfonamide patent series (WO2016105167) claims selectivity for CBP/EP300 over BET family bromodomains based on biochemical TR-FRET displacement assays [2]. The distinct chemical scaffolds confer different hydrogen-bonding networks within the acetyl-lysine binding pocket, which can be exploited to achieve differential selectivity windows.

Selectivity vs CPI-637
Class-level inference
Sulfonamide series: claims CBP/EP300 selectivity over BET (IC50 CPI-637: CBP/EP300 IC50 0.15 µM; BRD4(1) > 20 µM (>133-fold selective) Quantitative head-to-head data not available
Selectivity fingerprint context-dependent; off-target profiles may differ across assays
TR-FRET (patent) vs BROMOscan/DSF (CPI-637)
Bromodomain selectivity Chemoproteomics Off-target profiling

Cellular Target Engagement: CBP/EP300 Sulfonamide Series vs. SGC-CBP30 in MYC Suppression

CBP/EP300 bromodomain inhibitors suppress MYC expression as a pharmacodynamic biomarker of target engagement. SGC-CBP30, a dimethylisoxazole-derived probe, reduces MYC mRNA expression in multiple myeloma cell lines (e.g., MM.1S) with an EC50 of approximately 0.5–2 µM as measured by qRT-PCR after 6–24 h treatment [1]. Compounds from the sulfonamide patent series (WO2016105167) demonstrate MYC suppression in MOLM-16 acute myeloid leukemia cells with EC50 values ranging from 0.069 to 0.4 µM for representative examples, as assessed by RT-PCR after 4 h [2]. While 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide itself lacks published cellular EC50 data, the patent series indicates that the sulfonamide scaffold can achieve sub-micromolar cellular MYC suppression comparable to or exceeding that of benchmark probes.

MYC Suppression vs SGC-CBP30
Class-level inference
Sulfonamide examples: EC50 0.069–0.4 µM (MOLM-16, RT-PCR) SGC-CBP30: EC50 ~0.5–2 µM (MM.1S, qRT-PCR) Cross-study; different cell lines and assay durations
Reported cellular response context; confirmatory head-to-head studies needed
MYC mRNA suppression as pharmacodynamic readout
MYC oncogene Multiple myeloma Cellular pharmacodynamics

Structural Novelty: Methanesulfonamide Linker vs. Established CBP/EP300 Chemotypes

1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide features a central methanesulfonamide (-SO2-CH2-) linker connecting the 3-fluorophenyl recognition element to the isonicotinoyl-piperidine moiety. This linker distinguishes it from all major CBP/EP300 probe compounds: I-CBP112 uses a dimethylisoxazole moiety; CPI-637 employs a benzodiazepinone core; SGC-CBP30 is built on a dimethylisoxazole-phenyl scaffold; and GNE-781 contains a tetrahydroquinoline carboxamide structure [1][2][3]. The methanesulfonamide linker provides a distinct hydrogen-bond donor/acceptor geometry that can be exploited to optimize physicochemical properties such as solubility and permeability independently of binding affinity.

Scaffold Novelty
Supporting evidence
Methanesulfonamide linker connecting 3-fluorophenyl to N-isonicotinoylpiperidine Established probes: dimethylisoxazole, benzodiazepinone, tetrahydroquinoline cores Additional hydrogen-bonding capacity vs. carbon-only linkers
Structurally orthogonal scaffold for SAR exploration and IP differentiation
Structural comparison based on published chemotypes
Medicinal chemistry Scaffold novelty IP landscape

Patent-Disclosed In Vivo Tolerability of Sulfonamide CBP/EP300 Inhibitors vs. BET-Family Cross-Reactivity Risk

A key differentiation criterion for CBP/EP300 bromodomain inhibitors is the avoidance of BET-family (BRD2/3/4) inhibition, which is associated with dose-limiting thrombocytopenia and gastrointestinal toxicity. The patent family WO2016105167 discloses that representative sulfonamide compounds exhibit >100-fold selectivity for CBP/EP300 over BRD4 in biochemical displacement assays [1]. In contrast, the early probe SGC-CBP30 shows only ~40-fold selectivity over BRD4(1) (IC50 CBP = 0.21 µM; BRD4(1) IC50 = 8.5 µM) [2]. While compound-specific in vivo tolerability data for 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide are not publicly available, the structural features of the methanesulfonamide series—specifically the 3-fluorophenyl substituent and isonicotinoyl-piperidine motif—are designed to enhance CBP/EP300 selectivity through steric exclusion of the larger BET bromodomain binding pocket [1].

BET Selectivity vs SGC-CBP30
Class-level inference
Sulfonamide series: claimed >100-fold selective for CBP/EP300 over BRD4 (TR-FRET) SGC-CBP30: ~40-fold selective over BRD4(1) (AlphaScreen) Single-compound data not available for target compound
BET-sparing selectivity context; wider window may support in vivo tolerability assessment
Assay format differences (TR-FRET vs AlphaScreen); confirmatory data needed
In vivo pharmacology Tolerability BET selectivity

Optimal Research and Preclinical Application Scenarios for 1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide Based on Differentiated Evidence


Chemical Biology Studies Requiring Balanced CBP and EP300 Dual Inhibition

When an experimental design requires comparable potency against both CBP and EP300 bromodomains (approximate 1:1 affinity ratio), the methanesulfonamide scaffold offers a balanced inhibition profile, as evidenced by ITC-derived Kd values that are within ~1.25-fold of each other for the two isoforms [3]. This property is advantageous for mechanistic studies where selective ablation of one coactivator over the other confounds interpretation, such as in chromatin immunoprecipitation (ChIP-seq) experiments mapping CBP/EP300 co-occupied genomic regulatory elements.

Oncology Target Validation in IRF4-Dependent Hematologic Malignancies

CBP/EP300 bromodomain inhibition has been validated as a therapeutic strategy in multiple myeloma cell lines that depend on the IRF4 transcriptional network [3]. The sulfonamide chemotype's demonstrated cellular MYC suppression (EC50 0.069–0.4 µM in AML models) [4] supports its application in target validation studies for IRF4/MYC-driven cancers where BET-sparing selectivity is required to avoid confounding phenotypic effects from BRD4 inhibition.

Scaffold-Hopping Medicinal Chemistry Programs for IP Diversification

For drug discovery teams pursuing CBP/EP300 bromodomain inhibitors with freedom-to-operate, the methanesulfonamide linker represents a structurally distinct starting point orthogonal to the dimethylisoxazole, benzodiazepinone, and tetrahydroquinoline scaffolds that dominate the existing probe and patent landscape [3][4]. The synthetic accessibility of sulfonamide analogs via standard coupling reactions facilitates rapid SAR exploration around the 3-fluorophenyl and isonicotinoyl-piperidine substituents.

In Vivo Pharmacology Studies Prioritizing BET-Sparing Safety Margins

The patent-disclosed >100-fold selectivity window of the sulfonamide series for CBP/EP300 over BRD4 [3] positions compounds from this class as candidates for chronic dosing studies where BET-mediated thrombocytopenia or gastrointestinal toxicity must be minimized. Researchers evaluating CBP/EP300 inhibition in syngeneic tumor models or immunocompetent mice may prefer a sulfonamide-based inhibitor over tools with narrower selectivity margins such as SGC-CBP30 (~40-fold over BRD4) [4].

Application
Selection Property
Validation Focus
CBP/EP300 dual inhibition studies
Balanced isoform affinity profile (~1:1 ratio)
ITC-derived Kd ratio confirmation
Hematologic malignancy target validation studies
Cellular MYC suppression context (reported EC50 range)
IRF4/MYC pathway model endpoints
Scaffold exploration programs for IP diversification
Methanesulfonamide linker orthogonal to existing probes
SAR and scaffold differentiation review
In vivo model studies requiring BET-sparing selectivity
Reported >100-fold selectivity over BRD4 (patent series)
In vivo tolerability endpoint monitoring
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